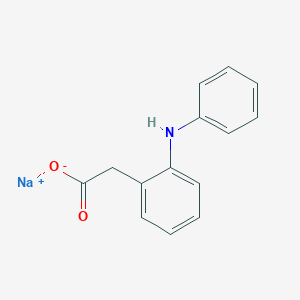![molecular formula C15H14O3 B12292799 Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 est un composé chimique appartenant à la classe des dihydronaphtofurannes. Ces composés se caractérisent par leur cycle arénique fusionné et leur structure furanique, qui sont couramment trouvés dans divers produits naturels et synthétiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 implique généralement la cyclisation du 1-bromo-2-(prop-2-ényloxy)naphtalène. Cette réaction est effectuée en présence d'hydrure de tributylétain (Bu3SnH) et d'azobisisobutyronitrile (AIBN) comme initiateur dans du benzène sec sous reflux pendant 16 heures . Une autre méthode implique l'allylation du 2-naphtol avec du tosylate d'allyle en présence d'un catalyseur au rhodium ([Rh(nbd)(CH3CN)2]PF6) dans du toluène à température ambiante pendant 1 heure .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des processus de purification.
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou alcanes correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans diverses conditions.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
4. Applications de la recherche scientifique
L'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé a montré un potentiel dans les études biologiques, en particulier dans le développement de nouveaux produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées sont encore en cours d'investigation, mais des études préliminaires suggèrent son potentiel dans l'inhibition de la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
L'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 peut être comparé à d'autres dérivés de dihydronaphtofuranne :
1,2-Dihydronaphto[2,1-b]furanne : Ce composé ne possède pas les groupes méthyle et acétate, ce qui peut affecter sa réactivité et son activité biologique.
2-Méthyl-1,2-dihydronaphto[2,1-b]furanne :
1-Méthyl-1,2-dihydronaphto[2,1-b]furanne : Ce composé a un groupe méthyle à une position différente, ce qui peut influencer sa réactivité et ses interactions avec d'autres molécules.
La singularité de l'acétate de méthyl-1,2-dihydronaphto[2,1-b]furanne-1 réside dans sa disposition spécifique de substitution, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-13-7-6-10-4-2-3-5-12(10)15(11)13/h2-7,11H,8-9H2,1H3 |
Clé InChI |
LWSWQCOEEGLFNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1COC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



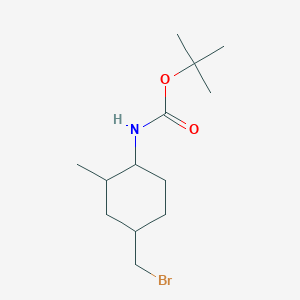
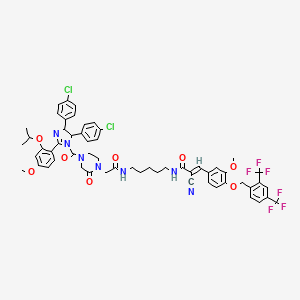

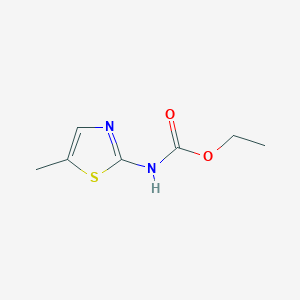


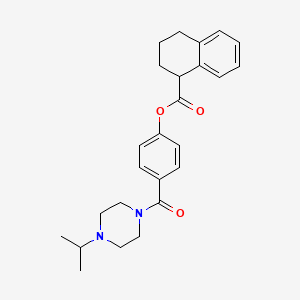
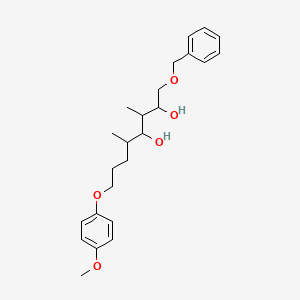


![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
